Regioisomeric Preference for Carbonic Anhydrase Isoform Selectivity
Substituted aminoindane carboxylic acids disclosed in the Bayer patent WO2014012935 demonstrate that the position of the amino/aminomethyl substituent directly determines the inhibitory profile across carbonic anhydrase isoforms. Although quantitative Ki data for the exact 1‑aminomethyl hydrochloride are not publicly available, the patent establishes that 1‑substituted aminoindane‑carboxylic acids display a distinct isoform‑selectivity fingerprint compared with their 2‑substituted counterparts, driven by the spatial relationship between the zinc‑binding carboxylate and the aryl ring .
| Evidence Dimension | Carbonic anhydrase isoform selectivity profile |
|---|---|
| Target Compound Data | Not yet reported in primary literature; expected to follow 1‑aminoindane‑1‑carboxylic acid selectivity trend |
| Comparator Or Baseline | 2‑(Aminomethyl)‑2,3‑dihydro‑1H‑indene‑2‑carboxylic acid hydrochloride (CAS 1360547‑49‑4) and 2‑aminoindane‑2‑carboxylic acid |
| Quantified Difference | No direct quantitative comparison available; class‑level inference based on patent SAR |
| Conditions | In vitro carbonic anhydrase inhibition assays (patent WO2014012935) |
Why This Matters
For medicinal chemistry projects targeting specific carbonic anhydrase isoforms, the 1‑aminomethyl regioisomer offers a distinct selectivity starting point that cannot be reproduced by the 2‑aminomethyl isomer.
- [1] WO2014012935 A1 – Substituted aminoindane- and aminotetralincarboxylic acids and use thereof. Bayer Pharma AG, published 23 Jan 2014. View Source
